

"method validation for the analysis of Aztreonam related compounds"

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Compound of Interest

Compound Name: Aztreonam Impurity F

CAS No.: 102579-57-7

Cat. No.: B601241

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Executive Summary

This application note details a robust, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of Aztreonam and its related impurities. Aztreonam, a synthetic monocyclic beta-lactam (monobactam), presents unique analytical challenges due to its zwitterionic nature and susceptibility to geometric isomerization (Z to E) and beta-lactam ring hydrolysis.[1]

This guide moves beyond basic USP monograph adherence, integrating ICH Q2(R2) guidelines to provide a modernized, self-validating workflow suitable for generic drug development and rigorous Quality Control (QC) environments.[1]

Chemical Context & Impurity Profile

Aztreonam is chemically unique among beta-lactams.[1] The sulfamic acid substituent on the 1-position of the ring activates the beta-lactam bond. The primary stability concerns are:

- **Geometric Isomerization:** The active pharmaceutical ingredient (API) is the Z-isomer.[1] Under thermal or photolytic stress, it isomerizes to the thermodynamically stable but biologically inactive E-Isomer.[1]
- **Hydrolysis:** The beta-lactam ring opens under acidic/basic conditions to form Open-Ring Aztreonam (Arg-Aztreonam in formulated products).[1]

Target Analytes:

- Aztreonam (Z-Isomer): Main peak.[1][2][3][4]
- Aztreonam E-Isomer: Primary process/degradation impurity (Limit: NMT 2.0% typically).[1]
- Open-Ring Aztreonam: Hydrolysis degradant.[1]

Analytical Method Protocol

Chromatographic Conditions

Rationale: A C18 column with a low pH phosphate buffer is selected to suppress the ionization of the carboxylic acid groups, ensuring retention and sharp peak shape. Methanol is chosen over Acetonitrile for the organic modifier to optimize the selectivity (alpha) between the Z and E isomers.[1]

Parameter	Specification
Instrument	UHPLC or HPLC system with PDA/UV Detector
Column	C18 (USP L1), 250 mm x 4.6 mm, 5 µm (or 100 x 2.1 mm, 1.7 µm for UHPLC)
Column Temp	25°C (Control is critical to prevent on-column isomerization)
Mobile Phase A	0.05 M Potassium Dihydrogen Phosphate (KH ₂ PO ₄), adjusted to pH 3.0 ± 0.1 with Phosphoric Acid
Mobile Phase B	Methanol (HPLC Grade)
Flow Rate	1.0 mL/min (HPLC) / 0.3 mL/min (UHPLC)
Detection	UV @ 254 nm (Primary), 206 nm (Secondary for non-aromatic impurities)
Injection Vol	10 µL

Gradient Program

Note: Isocratic methods (USP) often fail to elute late-eluting dimers.[1] A gradient is recommended for stability-indicating methods.[1]

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	90	10	Equilibration
5.0	90	10	Isocratic Hold (Aztreonam Elution)
20.0	50	50	Linear Ramp (Elute Impurities)
25.0	50	50	Wash
26.0	90	10	Re-equilibration
35.0	90	10	End

Method Validation Workflow (ICH Q2)

The validation process is structured to prove the method is "Stability Indicating"—meaning it can accurately measure the active drug in the presence of its degradation products.[5]

Specificity (Stress Testing)

Objective: Demonstrate that the method can resolve the API from degradants generated under stress.

Protocol:

- Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours. -> Expect Open Ring forms.
- Base Hydrolysis: 0.1 N NaOH, RT, 1 hour. -> Expect rapid Ring Opening (High sensitivity).
- Oxidation: 3% H₂O₂, RT, 2 hours. -> Expect N-oxide impurities.[1]
- Thermal: 60°C dry heat, 24 hours. -> Expect E-Isomer increase.
- Photolytic: UV Light (1.2 million lux hours).[1] -> Expect significant Z-to-E Isomerization.

Acceptance Criteria: Peak Purity Index (via PDA) > 0.999 for the main Aztreonam peak.[1]

Resolution (Rs) > 1.5 between Aztreonam and nearest impurity (usually E-Isomer).[1][3][6][7]

Linearity & Range

Objective: Verify response proportionality.

- Range: LOQ to 150% of nominal concentration.
- Levels: 5 levels (e.g., 0.1%, 50%, 100%, 120%, 150%).
- Metric: Correlation Coefficient (

)

0.999.[1][8]

Accuracy (Recovery)

Since pure impurity standards are expensive, use the Spike-Recovery method:

- Spike Aztreonam API with known amounts of E-Isomer and Open-Ring standards (if available) or spike Placebo with API.[1]
- Calculate % Recovery = $(\text{Found} / \text{Added}) \times 100$. [1]
- Limit: 98.0% – 102.0% for Assay; 80%–120% for Impurities at LOQ levels.[1]

Visualizations

Figure 1: Method Validation Lifecycle

This diagram outlines the logical flow of the validation campaign, ensuring no prerequisite step is skipped.

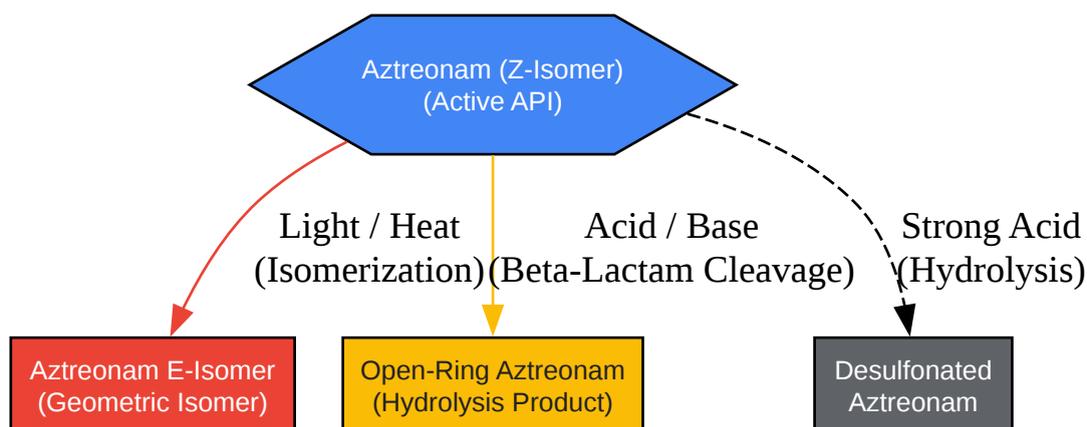


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Caption: The sequential lifecycle of analytical method validation ensuring stability-indicating capability before performance quantification.

Figure 2: Aztreonam Degradation Pathway

Understanding the chemistry is vital for interpreting the "Specificity" chromatograms.[1]



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Caption: Primary degradation pathways of Aztreonam. The Z-to-E isomerization is reversible; ring opening is irreversible.[1]

Critical Protocol Considerations (Expert Insights)

- Solvent Effect: Aztreonam is sparingly soluble in water at low pH.[1] Do not use the mobile phase as the diluent for high-concentration stock solutions, as precipitation may occur.
 - Recommendation: Dissolve standards in a mixture of Phosphate Buffer (pH 6.0) and Methanol (50:50).[1]
- E-Isomer Resolution: The USP requires a resolution () of NLT 2.0 between Aztreonam and the E-Isomer. If drops below 2.0, lower the % Methanol in Mobile Phase B by 1-2%.

- pH Sensitivity: The retention time of Aztreonam is highly sensitive to pH due to the sulfonic acid and aminothiazole oxime groups.[1] Ensure the buffer is strictly pH 3.0 ± 0.05 . [1]

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